

Ormeloxifene Pharmacokinetics and In Vivo Half-Life: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ormeloxifene**

Cat. No.: **B1675178**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene, also known as Centchroman, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India. It is primarily used as a once-a-week oral contraceptive and has also been investigated for the treatment of dysfunctional uterine bleeding and mastalgia. As a SERM, **ormeloxifene** exhibits tissue-specific estrogenic and anti-estrogenic activities, making its pharmacokinetic profile a crucial aspect of its clinical efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics and in vivo half-life of **ormeloxifene**, supported by experimental data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic profile of **ormeloxifene** is characterized by good oral absorption, extensive metabolism, and a long elimination half-life, which supports its weekly dosing regimen.

Absorption

Following oral administration, **ormeloxifene** is well absorbed from the gastrointestinal tract. In healthy female volunteers administered a single 30 mg oral dose, the peak plasma concentration (C_{max}) is achieved in approximately 4 to 5.2 hours.[1][2]

Distribution

Ormeloxifene is widely distributed throughout the body. In rats, the highest concentrations are found in the liver, followed by the uterus.^[3] It is highly bound to plasma proteins, with approximately 90% bound to albumin.^[1] This extensive protein binding contributes to its long half-life. The apparent volume of distribution (Vd/F) in healthy women is significantly higher than the total body fluid, indicating extensive tissue distribution.^[1]

Metabolism

The liver is the primary site of **ormeloxifene** metabolism.^[4] The major metabolic pathway is demethylation, leading to the formation of its active metabolite, 7-desmethyl **ormeloxifene**.^[1] This metabolite also possesses pharmacological activity and contributes to the overall effect of the drug.

Excretion

Ormeloxifene and its metabolites are primarily eliminated through the feces, with biliary excretion playing a significant role.^{[3][4]} Renal excretion is a minor pathway for elimination. The clearance of **ormeloxifene** after a 30 mg oral dose in healthy, non-lactating volunteers is approximately 0.14 L/h.^[1]

In Vivo Half-Life

A key characteristic of **ormeloxifene** is its long elimination half-life, which is a major determinant of its weekly dosing schedule.

- Human: In healthy, non-lactating female volunteers who received a 30 mg oral dose, the terminal half-life of **ormeloxifene** was reported to be approximately 165 to 170 hours (about 7 days).^{[1][2]}
- Rat: In female Sprague-Dawley rats, the elimination half-life has also been shown to be long, although specific values can vary depending on the study design.^[5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **ormeloxifene** in humans from a single-dose study.

Table 1: Pharmacokinetic Parameters of **Ormeloxifene** in Healthy Female Volunteers (Single 30 mg Oral Dose)

Parameter	Mean Value	Unit	Reference
Cmax	55.5	ng/mL	[1]
Tmax	5.2	h	[1]
AUC(0-∞)	5199	ng·h/mL	[1]
Half-life (t ^{1/2})	165	h	[1]
Clearance (CL/F)	0.14	L/h	[1]
Protein Binding	~90	%	[1]

Experimental Protocols

Human Pharmacokinetic Study Protocol (Illustrative)

This section outlines a typical experimental design for a single-dose pharmacokinetic study of **ormeloxifene** in healthy human volunteers.

1. Study Design:

- An open-label, single-center, single-dose pharmacokinetic study.[\[6\]](#)
- Subjects: Healthy, non-lactating female volunteers of reproductive age.[\[6\]](#)
- Inclusion Criteria: Subjects with normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
- Exclusion Criteria: History of significant medical conditions, use of concomitant medications, pregnancy, or lactation.
- Ethics: The study protocol is approved by an independent ethics committee, and all subjects provide written informed consent.[\[2\]](#)

2. Drug Administration:

- A single oral dose of 30 mg **ormeloxifene** is administered with a standardized volume of water after an overnight fast.[7]
- Food and fluid intake are restricted for a specified period before and after drug administration.[2]

3. Blood Sampling:

- Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours).[2][8]
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[9]

4. Bioanalytical Method (LC-MS/MS):

- Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for the quantification of **ormeloxifene** and its metabolite in plasma.[10]
- Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to extract the analytes from the plasma matrix.[9][11]
- Chromatographic Conditions:
 - Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[10]
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[10]
 - Flow Rate: A constant flow rate (e.g., 0.8 mL/min).[10]
- Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in the positive ion mode.[10]
- Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Rat Pharmacokinetic Study Protocol (Illustrative)

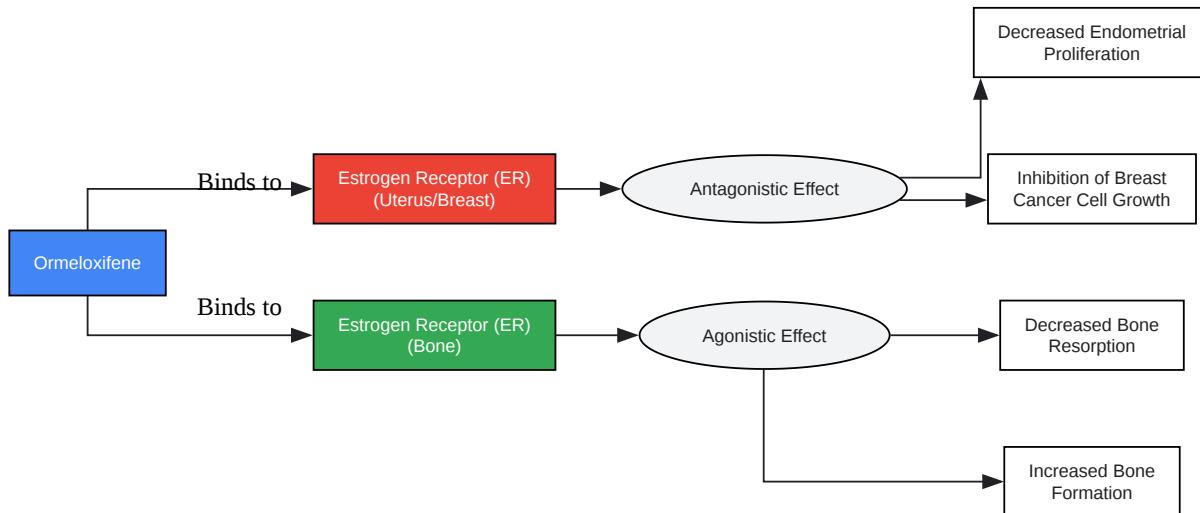
This section outlines a typical experimental design for a pharmacokinetic study of **ormeloxifene** in rats.

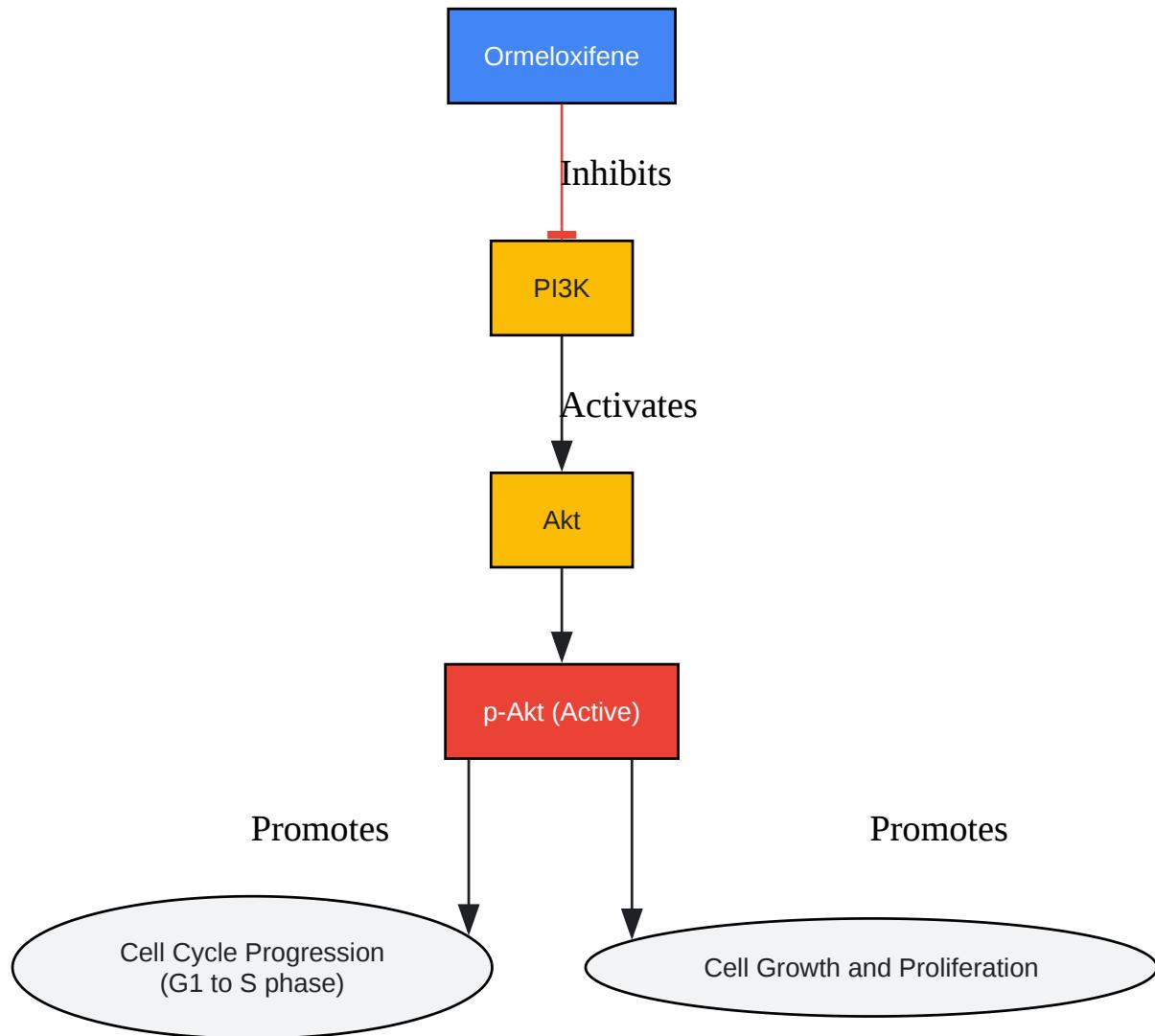
1. Animals:

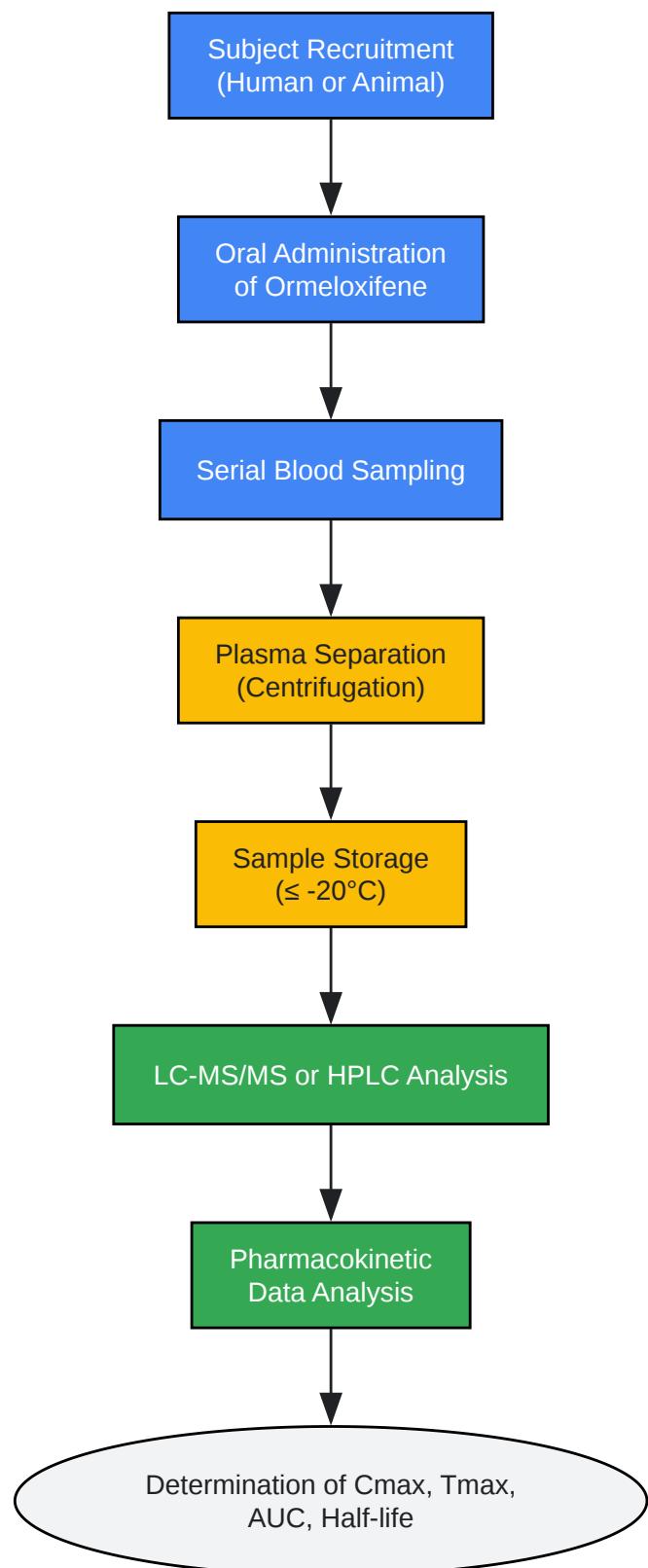
- Species and Strain: Female Sprague-Dawley rats.[5][12]
- Age and Weight: Adult rats with a specified weight range.
- Housing: Housed in controlled environmental conditions with free access to standard pellet diet and water.
- Ethics: The experimental protocol is approved by the Institutional Animal Ethics Committee. [12]

2. Drug Administration:

- **Ormeloxifene** is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water).[12]
- A single oral dose is administered via gavage.[12]


3. Blood Sampling:


- Blood samples are collected from the retro-orbital plexus or tail vein at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[5]
- Plasma is separated and stored at -20°C or lower until analysis.


4. Bioanalytical Method:

- The concentration of **ormeloxifene** in rat plasma is determined using a validated HPLC or LC-MS/MS method as described for human plasma analysis.[10][13]

Mandatory Visualization Signaling Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Ormeloxifene used for? [synapse.patsnap.com]
- 2. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of centchroman in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of centchroman, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of contraceptive dosage regimen of Centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of levormeloxifene in young versus elderly postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrti.org [ijrti.org]
- 12. Effect of ormeloxifene, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ormeloxifene Pharmacokinetics and In Vivo Half-Life: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1675178#ormeloxifene-pharmacokinetics-and-half-life-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com